N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea
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Overview
Description
N-Benzyl-N’-[2-(4-methylphenyl)ethenyl]thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-[2-(4-methylphenyl)ethenyl]thiourea typically involves the reaction of benzyl isothiocyanate with 2-(4-methylphenyl)ethenylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N’-[2-(4-methylphenyl)ethenyl]thiourea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N’-[2-(4-methylphenyl)ethenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding amine and thiol using reducing agents like lithium aluminum hydride.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine and thiol.
Substitution: Thiourea derivatives with different substituents on the sulfur atom.
Scientific Research Applications
N-Benzyl-N’-[2-(4-methylphenyl)ethenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other thiol-dependent enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-Benzyl-N’-[2-(4-methylphenyl)ethenyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The benzyl and 4-methylphenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N’-[2-(4-methoxyphenyl)ethenyl]thiourea
- N-Benzyl-N’-(3-chloro-2-methylphenyl)thiourea
- N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N-Benzyl-N’-[2-(4-methylphenyl)ethenyl]thiourea is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The ethenyl linkage also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
676252-28-1 |
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Molecular Formula |
C17H18N2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-benzyl-3-[2-(4-methylphenyl)ethenyl]thiourea |
InChI |
InChI=1S/C17H18N2S/c1-14-7-9-15(10-8-14)11-12-18-17(20)19-13-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H2,18,19,20) |
InChI Key |
NSNPHSRUTFALET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CNC(=S)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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